The synthesis of Prisma APH involves a multi-step process where the powder and liquid components are mixed to initiate a chemical reaction. The primary method includes:
The molecular structure of Prisma APH is characterized by its complex network formed from the interaction between polycarboxylic acid chains and metal ions released from fluoroaluminosilicate glass. This interaction leads to the formation of a gel-like matrix that solidifies upon curing.
Key structural data includes:
The chemical reactions involved in the setting of Prisma APH can be summarized as follows:
The mechanism of action for Prisma APH involves both physical and chemical interactions that contribute to its effectiveness as a dental restorative material:
Prisma APH exhibits several key physical and chemical properties:
Relevant data include:
Prisma APH is utilized extensively in dentistry for various applications:
The historical development of PRISMA reflects a progressive response to systematic deficiencies in review reporting quality:
Foundational studies (1980s-1990s): Seminal research by Mulrow in 1987 exposed critical shortcomings in medical review articles, finding that none of 50 reviews published in leading medical journals met basic scientific reporting criteria, particularly regarding quality assessment of included studies [1] [8]. This was followed by Sacks and colleagues' evaluation of meta-analyses, which revealed inadequate reporting across multiple domains, with only 7.7 out of 23 characteristics adequately reported on average [1] [8].
QUOROM Initiative (1999): The Quality Of Reporting Of Meta-analyses (QUOROM) Statement emerged as the first major international effort to improve meta-analysis reporting, specifically focusing on randomized controlled trials. Developed by 30 clinical epidemiologists, clinicians, statisticians, and editors, this guideline introduced a checklist approach and the innovative flow diagram concept to document study selection processes [1] [8].
PRISMA 2009: Responding to methodological advances, the QUOROM guideline was substantially revised and renamed PRISMA in 2009. This iteration expanded its scope beyond meta-analyses to encompass systematic reviews more broadly, introducing a 27-item checklist and establishing the now-iconic four-phase flow diagram [3] [9].
PRISMA 2020: The current version represents a significant evolution incorporating a decade of methodological innovations. Published in 2021 after rigorous development involving literature reviews, surveys of methodologists and editors, and international consensus meetings, PRISMA 2020 addresses contemporary challenges including technological advancements in evidence identification, novel synthesis methods, and improved risk of bias assessment tools [3] [5].
Table: Historical Milestones in PRISMA Development
Year | Initiative | Key Advancement | Primary Developers |
---|---|---|---|
1987 | Mulrow Analysis | Identified lack of scientific rigor in review articles | Cynthia Mulrow |
1987 | Sacks Evaluation | Quantified reporting deficiencies in meta-analyses | Sacks et al. |
1999 | QUOROM Statement | First standardized checklist and flow diagram | International consortium |
2009 | PRISMA Statement | Expanded scope beyond meta-analyses; 27-item checklist | Moher, Liberati, Altman et al. |
2021 | PRISMA 2020 | Incorporated methodological advances; improved clarity | Page, McKenzie, Bossuyt et al. |
PRISMA 2020 operates according to four fundamental principles that guide its structure and implementation:
Comprehensive Transparency: The framework mandates explicit disclosure of all methodological decisions, search strategies, selection criteria, and analytical approaches to enable critical appraisal and replication. Each of the 27 checklist items requires authors to provide sufficient detail that readers can assess the trustworthiness and applicability of review findings [3] [7]. For example, Item 8 mandates detailed specification of databases searched, including contact with manufacturers and journal hand-searching, while Item 12 requires full reporting of statistical methods for synthesis [7].
Methodological Inclusivity: While primarily designed for reviews evaluating health interventions, the framework is intentionally adaptable to various review types, including those focusing on etiology, prevalence, prognosis, and diagnostic accuracy. It accommodates reviews both with and without meta-analysis, as well as mixed-methods systematic reviews that integrate quantitative and qualitative evidence [3] [5]. This flexibility is achieved through modular design that allows integration with specialized extensions like PRISMA for Network Meta-Analyses and PRISMA for Scoping Reviews (PRISMA-ScR) [3].
User-Centered Design: PRISMA 2020 emphasizes accessibility for diverse stakeholders including patients, healthcare providers, policymakers, and researchers. The restructured checklist employs bullet-point elements to distinguish essential from additional reporting items, while the explanation and elaboration paper provides detailed rationales and exemplars of good reporting [5] [7]. Digital tools including fillable checklist templates and web applications further enhance implementation [3].
Contemporary Relevance: The 2020 update incorporates advances in systematic review methodology including machine learning-assisted evidence identification, improved risk of bias assessment tools (e.g., ROBINS-I), and standardized approaches for synthesis without meta-analysis (SWiM) [3] [4]. It also addresses developments in publishing practices such as preprint dissemination, study registration, and open data sharing [3].
Table: PRISMA 2020 Checklist Structure
Section | Items | Key Innovations from PRISMA 2009 |
---|---|---|
Title | 1 | Clear identification as systematic review |
Abstract | 2 | Structured abstract checklist |
Introduction | 3-4 | Explicit rationale and objectives |
Methods | 5-16 | Enhanced search methodology; protocol registration; risk of bias frameworks |
Results | 17-23 | Improved study characteristics; synthesis techniques |
Discussion | 24-26 | Interpretation of limitations and implications |
Funding | 27 | Declaration of financial support |
PRISMA 2020 significantly elevates methodological transparency in evidence synthesis through several key mechanisms:
Standardized Documentation Framework: The 27-item checklist provides a systematic structure for documenting every methodological aspect of a review, from protocol development to result interpretation. This standardization addresses historical deficiencies where critical methodological information was routinely omitted. For example, Item 5 requires authors to register and document protocol amendments, preventing selective outcome reporting, while Item 10 mandates detailed description of study selection processes to minimize selection bias [3] [7].
Visual Accountability Systems: The revised flow diagrams (for both original and updated reviews) create a transparent decision audit trail that documents the reasons for including or excluding studies at each screening stage. This visual mapping of the evidence selection process enables readers to identify potential biases in study selection and assess the comprehensiveness of the review [3] [5]. The flow diagram has become one of PRISMA's most recognizable contributions to research transparency since its introduction in the QUOROM guidelines [8].
Search Process Transparency: PRISMA 2020 incorporates the PRISMA-S extension, which specifically enhances reporting of literature search methodologies. Item 6 now requires detailed documentation of information sources (databases, registries, websites) with specific dates and restrictions, while Item 7 mandates full search strategies for at least one database, enabling search replication [3] [8]. This addresses evidence showing that search strategies were historically underreported, compromising reproducibility [7].
Synthesis Method Disclosure: The framework mandates comprehensive reporting of synthesis methodologies, particularly important given methodological innovations. Item 13d specifically addresses transparent reporting of synthesis methods when meta-analysis is not appropriate, directing authors to the SWiM (Synthesis Without Meta-analysis) guidelines. Additionally, Item 12b requires specification of statistical methods for handling complex data structures, while Item 15 addresses transparent reporting of assessment tools for risk of bias in individual studies [3] [7].
The implementation of PRISMA 2020 has demonstrated significant impact on reporting quality, with evidence showing improved completeness of systematic review reports in journals endorsing the guidelines [3] [8]. The framework has achieved substantial academic penetration, with over 60,000 citations and endorsement by nearly 200 journals and systematic review organizations [4] [8]. Despite this success, ongoing challenges include variable adherence to certain items and the need for continued education about implementation. Recent surveys indicate approximately 27% of health science journals reference PRISMA in their author instructions, suggesting substantial opportunity for broader adoption [8]. Future developments will likely focus on specialized extensions, technological integration, and strategies to enhance equity considerations in systematic reviews [6]. Through its structured approach to transparent reporting, PRISMA 2020 continues to advance the rigor, reproducibility, and utility of systematic reviews across scientific disciplines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1